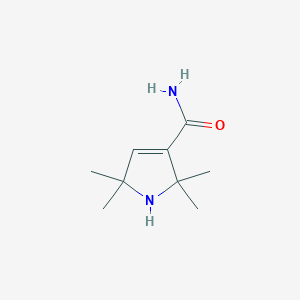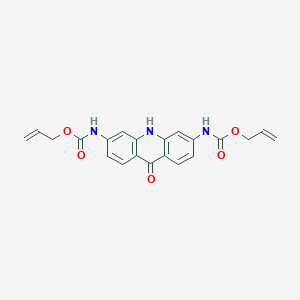
1-吡咯烷氧基,3-(氨基羰基)-2,2,5,5-四甲基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- is a stable nitroxide radical compound. Nitroxide radicals are known for their stability and are widely used as molecular probes and labels in various biophysical and biomedical research applications. This compound is particularly notable for its sterically shielded structure, which enhances its stability in biological systems .
科学研究应用
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- has several scientific research applications:
Magnetic Resonance Imaging (MRI): Used as a contrast agent due to its paramagnetic properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Employed as a spin label to study the structure and dynamics of biomolecules.
Biomedical Research: Utilized in the study of oxidative stress and redox biology.
Chemical Probes: Acts as a probe to investigate various chemical and biological processes.
作用机制
Target of Action
Similar compounds, such as nitroxides, are known to be used as molecular probes and labels in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging .
Mode of Action
It is known that sterically shielded nitroxides of the pyrrolidine series, which this compound may belong to, demonstrate high stability in biological systems . This stability allows them to be used as effective molecular probes and labels .
Biochemical Pathways
Nitroxides are known to provide useful information about the structure and dynamics of biomolecules and mechanisms of their interaction .
Pharmacokinetics
The stability of similar compounds in biological systems suggests that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds are known to provide valuable insights into the structure and dynamics of biomolecules and their interactions .
Action Environment
Similar compounds are known to demonstrate high stability in biological systems, suggesting that they may be resistant to various environmental factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic conditions.
Introduction of the Nitroxide Group: The nitroxide group is introduced by oxidizing the corresponding hydroxylamine derivative. This oxidation can be carried out using reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
化学反应分析
Types of Reactions
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to the corresponding oxoammonium ion using strong oxidizing agents such as peracids.
Reduction: The nitroxide radical can be reduced to the corresponding hydroxylamine using reducing agents like ascorbic acid or sodium borohydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Ascorbic acid, sodium borohydride.
Substitution: Amines, alcohols, thiols.
Major Products
Oxidation: Oxoammonium ion.
Reduction: Hydroxylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl: Another stable nitroxide radical with similar applications in EPR spectroscopy and MRI.
2,2,5,5-Tetraethyl-2,5-dihydropyrrole-1-oxyl: Used as a spin label for in-cell applications.
Uniqueness
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- is unique due to its sterically shielded structure, which provides enhanced stability in biological systems compared to other nitroxide radicals. This makes it particularly useful in long-term studies and applications where stability is crucial .
属性
CAS 编号 |
4399-80-8 |
|---|---|
分子式 |
C9H17N2O2 |
分子量 |
185.24 g/mol |
InChI |
InChI=1S/C9H17N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h6H,5H2,1-4H3,(H2,10,12) |
InChI 键 |
XNNPAWRINYCIHL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)N)C |
规范 SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)N)C |
Key on ui other cas no. |
4399-80-8 55805-96-4 |
同义词 |
3-(Aminocarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-carboxamide; 3-Carbamoylproxyl; NSC 152272; Pirolid; Proxad; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















